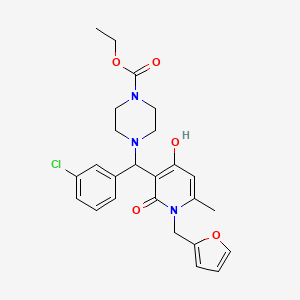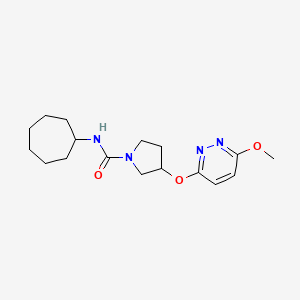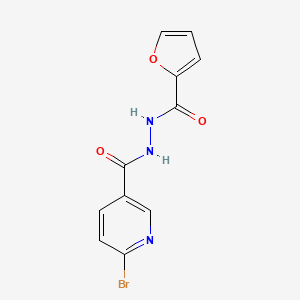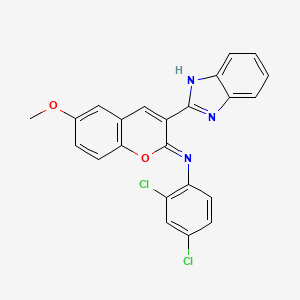![molecular formula C17H16N4O4S2 B2486293 2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole CAS No. 478077-04-2](/img/structure/B2486293.png)
2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole represents a class of compounds with potential antibacterial and antiproliferative activities. These compounds are synthesized from a variety of chemical reactions involving benzothiazole and piperazine derivatives, leveraging their unique structural characteristics for potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds involves a series of reactions, including the connection of 1,3,4-thiadiazol with N-substituted piperazine derivatives. This process often requires optimizing conditions such as solvent choice, reaction temperature, and the use of acid acceptors to achieve desirable yields (Wu Qi, 2014).
Molecular Structure Analysis
Molecular structure characterization of these compounds typically involves 1H NMR, 13C NMR, IR, and elemental analysis. Advanced techniques like X-ray crystallography are employed to ascertain the precise molecular geometry, confirming the presence of the benzothiazole core and the substituted piperazine moiety, which are crucial for their biological activity (K. Kumara et al., 2017).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including interactions with secondary amines and specific reagents that facilitate the formation of urea derivatives, highlighting their reactive nature and potential for further chemical modifications (M. Vogel, U. Karst, 2002).
Physical Properties Analysis
The physical properties of these compounds, including solubility and crystalline structure, are determined through various analytical techniques. The piperazine ring typically adopts a chair conformation, contributing to the stability and physicochemical properties of the molecule (C. S. A. Kumar et al., 2007).
Scientific Research Applications
Antiproliferative and Anti-HIV Activity
Compounds related to 2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole have been explored for their potential in antiproliferative and anti-HIV activities. For instance, certain N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and sulfonamide derivatives showed notable effects on human tumor-derived cell lines, especially against human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia. However, no significant activity against HIV-1 and HIV-2 was observed in the screened compounds (Al-Soud et al., 2010).
Antimicrobial Activity
Several derivatives of 2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole have been synthesized and assessed for antimicrobial properties. The compounds demonstrated moderate to significant antimicrobial activities against various pathogens, highlighting their potential in combating microbial infections (Jagtap et al., 2010).
Anti-Breast Cancer Activity
Research has also explored the potential of these compounds in anti-breast cancer applications. Some synthesized benzothiazole derivatives, including those related to 2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole, have shown promising results against human breast cancer cell lines. This highlights their potential utility in the development of new therapeutic agents for breast cancer treatment (Abdelgawad et al., 2013).
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial in understanding their chemical properties and potential applications in medicinal chemistry. Efficient synthetic protocols have been developed, allowing the synthesis of a variety of derivatives, which could be pivotal in the development of new drugs (Dileep & Murty, 2017).
properties
IUPAC Name |
2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c22-21(23)13-5-7-14(8-6-13)27(24,25)20-11-9-19(10-12-20)17-18-15-3-1-2-4-16(15)26-17/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPYDKUDWNCTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)
![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)

![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)
![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2486223.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2486225.png)
![(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2486227.png)



![N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2486231.png)